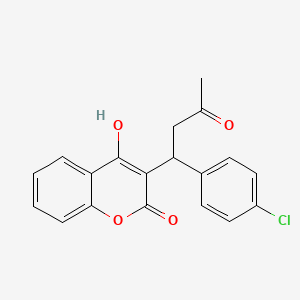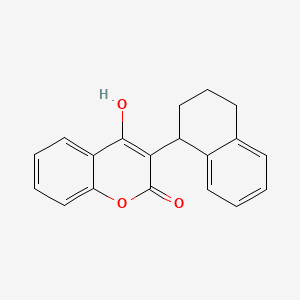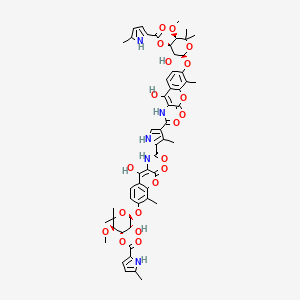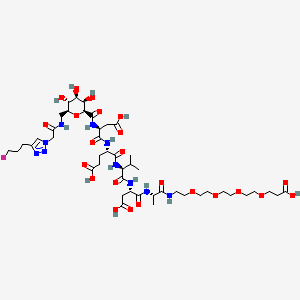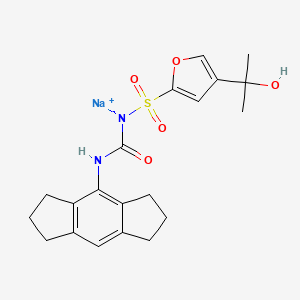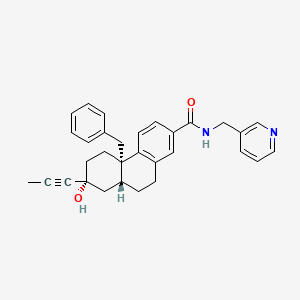
1-Piperazineacetamide, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-N-(2-(hydroxymethyl)-6-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CVT-2551 is a bio-active chemical. Detailed information has not been published.
Wissenschaftliche Forschungsanwendungen
Potential for Atrial Fibrillation Treatment
1-Piperazineacetamide, a component of Ranolazine, is being explored for its potential in treating atrial fibrillation. Studies highlight its antiarrhythmic activity and atrio-selectivity, suggesting further research in animal models and human trials is valuable (Hancox & Doggrell, 2010).
Anticonvulsant Properties
New derivatives of 1-Piperazineacetamide have been synthesized, showing potential as anticonvulsant compounds. Their effectiveness was demonstrated in models like maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests, without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Affinity for α-Adrenoceptors
Several 1,4-substituted piperazine derivatives, including those with a 1-Piperazineacetamide component, were synthesized and showed affinity towards α-adrenoceptors. These compounds exhibited potential as α1-adrenoceptor antagonists, suggesting their relevance in related pharmacological applications (Marona et al., 2011).
Anti-Ischemic Activity
Cinnamide derivatives related to 1-Piperazineacetamide displayed effective activities against neurotoxicity induced by glutamine in PC12 cells. These compounds also demonstrated protective effects against cerebral infarction in vivo experiments (Zhong et al., 2018).
Eigenschaften
CAS-Nummer |
172430-44-3 |
|---|---|
Produktname |
1-Piperazineacetamide, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-N-(2-(hydroxymethyl)-6-methylphenyl)- |
Molekularformel |
C24H33N3O5 |
Molekulargewicht |
443.54 |
IUPAC-Name |
2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-[2-(hydroxymethyl)-6-methylphenyl]acetamide |
InChI |
InChI=1S/C24H33N3O5/c1-18-6-5-7-19(16-28)24(18)25-23(30)15-27-12-10-26(11-13-27)14-20(29)17-32-22-9-4-3-8-21(22)31-2/h3-9,20,28-29H,10-17H2,1-2H3,(H,25,30) |
InChI-Schlüssel |
OMMZXYCXHPSQGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CVT-2551; CVT 2551; CVT2551; RS-89961; UNII-ZV6358217Q. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)


